2-(2,3-dichlorophenyl)acetonitrile

Description

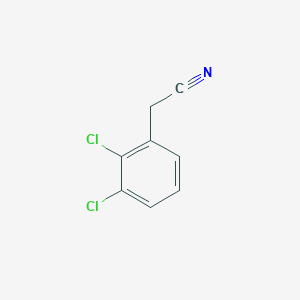

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLINJDTCHACEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281648 | |

| Record name | 2,3-Dichlorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-45-9 | |

| Record name | 2,3-Dichlorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dichlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dichlorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzoyl cyanide, a halogenated aromatic nitrile, is a key intermediate in the synthesis of various organic compounds, most notably the anticonvulsant drug Lamotrigine.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective handling, application in synthetic chemistry, and for ensuring safety and optimizing reaction conditions. This technical guide provides a detailed overview of the known physicochemical characteristics of 2,3-dichlorobenzoyl cyanide, supported by experimental protocols for their determination.

Note on Nomenclature: While the topic specifies "2,3-dichlorobenzyl cyanide," the vast majority of scientific literature and chemical databases associate the CAS Number 77668-42-9 with 2,3-dichlorobenzoyl cyanide . This document will focus on the latter, which is the compound predominantly described in the provided search results. 2,3-Dichlorobenzoyl cyanide contains a carbonyl group adjacent to the cyanide, whereas 2,3-dichlorobenzyl cyanide would have a methylene bridge.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2,3-dichlorobenzoyl cyanide.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂NO | [1][3][4][5] |

| Molecular Weight | 200.02 g/mol | [1][4][5] |

| Appearance | White to off-white or pale brown solid/powder | [3] |

| Odor | Slight aromatic odor | [3] |

| Melting Point | 52-65 °C (range from various sources) | [1][3][4][6][7] |

| Boiling Point | 309 °C | [4][7] |

| Density | 1.446 g/cm³ | [4][7] |

| Flash Point | 141 °C | [4][7] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Source |

| Solubility | Soluble in methanol and chloroform.[3] Sparingly soluble in water.[8] | [3][8] |

| LogP (predicted) | 2.85 | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer[9]

-

Mortar and pestle (optional, for powdering the sample)[10]

Procedure (Capillary Method): [12]

-

Sample Preparation: Ensure the 2,3-dichlorobenzoyl cyanide sample is dry and finely powdered.[11][12] Introduce a small amount of the powdered sample into the open end of a capillary tube.[9][11] Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.[11] The packed sample height should be 1-2 mm.[9]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[11]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[11] Then, decrease the heating rate to about 1-2°C per minute to ensure accurate determination.[11]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[13][14]

Apparatus:

-

Small test tube[13]

-

Capillary tube (sealed at one end)[14]

-

Heating source (e.g., Bunsen burner or hot plate)[13]

Procedure (Thiele Tube Method): [15]

-

Sample Preparation: Place a few milliliters of the liquid sample (if 2,3-dichlorobenzoyl cyanide is melted) into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.[14][16]

-

Assembly: Attach the test tube to a thermometer.[14] Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.[14][15]

-

Heating: Gently heat the side arm of the Thiele tube.[14] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[14][15]

-

Observation: Continue heating until a continuous and rapid stream of bubbles is observed.[14] Turn off the heat and allow the apparatus to cool slowly.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[14]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

Procedure (Qualitative): [17]

-

Add a small, measured amount (e.g., 10 mg) of 2,3-dichlorobenzoyl cyanide to a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, methanol, chloroform).

-

Vigorously shake or vortex the mixture for a set period.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble under these conditions.

Procedure (Quantitative - Shake-Flask Method): [19]

-

Prepare a saturated solution by adding an excess amount of 2,3-dichlorobenzoyl cyanide to a known volume of the solvent in a flask.

-

Seal the flask and place it in a temperature-controlled shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

After equilibration, carefully filter the solution to remove the excess undissolved solid.

-

Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound at that temperature.[20]

Visualizations

Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of 2,3-dichlorobenzoyl cyanide. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for laboratory work. Accurate determination and understanding of these properties are essential for the safe and effective use of this important chemical intermediate in research and development.

References

- 1. 2,3-Dichlorobenzoyl cyanide CAS#: 77668-42-9 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dichlorobenzoyl Cyanide (Lemotrigine Side Chain) Online | 2,3-Dichlorobenzoyl Cyanide (Lemotrigine Side Chain) Manufacturer and Suppliers [scimplify.com]

- 4. chembk.com [chembk.com]

- 5. 2,3-Dichlorobenzoyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2,3-dichlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2,3-dichlorophenyl)acetonitrile. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted data to aid in the structural elucidation and characterization of this molecule. The document also outlines a standard experimental protocol for acquiring such data and includes a workflow diagram for NMR analysis.

Introduction

This compound, also known as 2,3-dichlorobenzyl cyanide, is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate characterization of its molecular structure is crucial for its use in research and development. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of organic compounds. This guide focuses on the predicted ¹H and ¹³C NMR spectral data to facilitate its identification and confirmation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral parameters.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 | Doublet of doublets | 1H | Ar-H |

| 7.45 | Triplet | 1H | Ar-H |

| 7.35 | Doublet of doublets | 1H | Ar-H |

| 3.90 | Singlet | 2H | -CH₂- |

Disclaimer: The data presented in this table is predicted and should be used as a reference. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 134.0 | Ar-C (Quaternary) |

| 133.5 | Ar-C (Quaternary) |

| 131.0 | Ar-CH |

| 130.5 | Ar-C (Quaternary) |

| 129.0 | Ar-CH |

| 128.0 | Ar-CH |

| 117.0 | -CN |

| 24.0 | -CH₂- |

Disclaimer: The data presented in this table is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following is a general experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Before data acquisition, the magnetic field homogeneity is optimized by a process called shimming, and the deuterium signal from the solvent is used for field-frequency locking.

-

For ¹H NMR:

-

A standard one-pulse experiment is typically used.

-

Key parameters to be set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8 to 16 for a sample of this concentration).

-

-

For ¹³C NMR:

-

A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a sufficient number of scans (often several hundred to thousands, depending on sample concentration and instrument sensitivity) to achieve a good signal-to-noise ratio, and a relaxation delay (e.g., 2 seconds).

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using specialized software.

-

The processing steps typically include Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal (0 ppm).

-

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each resonance. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are also determined.

Visualization of the NMR Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from sample preparation to the final data analysis and structural elucidation.

Caption: Workflow of NMR Spectroscopy for Structural Elucidation.

This guide provides foundational information for the NMR-based characterization of this compound. For definitive structural confirmation, it is always recommended to acquire experimental data and, if necessary, employ additional 2D NMR techniques such as COSY, HSQC, and HMBC for complete assignment of all proton and carbon signals.

References

"FTIR and Raman spectroscopic analysis of 2-(2,3-dichlorophenyl)acetonitrile"

An In-depth Technical Guide to the FTIR and Raman Spectroscopic Analysis of 2-(2,3-dichlorophenyl)acetonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the framework for the comprehensive vibrational analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Due to the limited availability of public domain experimental spectra for this specific molecule, this document focuses on the theoretical and experimental methodologies that would be employed for its characterization. It includes proposed experimental protocols, a predicted table of vibrational frequencies based on theoretical calculations and group frequency analysis, and graphical representations of the analytical workflow. This guide is intended to serve as a robust starting point for researchers undertaking the spectroscopic analysis of this compound and its analogues.

Introduction

This compound is a chemical intermediate of interest in the synthesis of various organic compounds, potentially including pharmacologically active molecules. Its structure, featuring a dichlorinated benzene ring and a nitrile group, presents a unique vibrational signature that can be elucidated using FTIR and Raman spectroscopy. These non-destructive techniques provide detailed information about the molecular structure, functional groups, and vibrational modes of a compound.

This guide provides a detailed overview of the proposed experimental procedures and the expected vibrational characteristics of this compound.

Proposed Experimental Protocols

The following protocols describe the proposed methodologies for acquiring high-quality FTIR and Raman spectra of this compound.

Sample Preparation

For accurate and reproducible spectroscopic measurements, proper sample preparation is crucial.

-

For FTIR Spectroscopy:

-

KBr Pellet Method: A small amount of the solid sample (typically 1-2 mg) would be intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small quantity of the solid sample would be placed directly onto the ATR crystal (e.g., diamond or germanium) and pressure applied to ensure good contact.

-

-

For Raman Spectroscopy:

-

The solid sample would be placed in a glass capillary tube or on a microscope slide for analysis. The use of a quartz sample holder is recommended to minimize fluorescence background.

-

FTIR Spectroscopy

-

Instrumentation: A high-resolution FTIR spectrometer, such as a PerkinElmer or Bruker model, equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 or 64 scans would be co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel apodization function would be applied to the interferogram.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet for the pellet method) would be recorded and subtracted from the sample spectrum.

-

Raman Spectroscopy

-

Instrumentation: A dispersive Raman spectrometer with a laser excitation source. A 785 nm or 1064 nm laser is often preferred for colored or fluorescent samples to minimize fluorescence, while a 532 nm laser can provide a stronger Raman signal for non-fluorescent samples.

-

Data Acquisition:

-

Spectral Range: 4000 - 100 cm⁻¹

-

Laser Power: Optimized to be as high as possible without causing sample degradation (typically 10-100 mW at the sample).

-

Integration Time: 10-30 seconds per acquisition.

-

Accumulations: 10-20 accumulations would be averaged to enhance the signal quality.

-

Predicted Vibrational Frequencies and Assignments

In the absence of direct experimental data, the following table of predicted vibrational frequencies for this compound is based on theoretical Density Functional Theory (DFT) calculations of similar molecules and known group frequencies.[1][2]

| Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 - 3050 (m) | ~3080 - 3050 (s) | Aromatic C-H stretching |

| ~2940 - 2910 (w) | ~2940 - 2910 (m) | Asymmetric CH₂ stretching |

| ~2870 - 2840 (w) | ~2870 - 2840 (m) | Symmetric CH₂ stretching |

| ~2255 - 2240 (m) | ~2255 - 2240 (w) | C≡N stretching |

| ~1580 - 1560 (m) | ~1580 - 1560 (s) | Aromatic C=C stretching |

| ~1470 - 1450 (s) | ~1470 - 1450 (m) | Aromatic C=C stretching |

| ~1430 - 1410 (m) | ~1430 - 1410 (w) | CH₂ scissoring |

| ~1280 - 1260 (m) | ~1280 - 1260 (w) | Aromatic C-H in-plane bending |

| ~1150 - 1130 (s) | ~1150 - 1130 (m) | Aromatic C-H in-plane bending |

| ~1050 - 1030 (s) | ~1050 - 1030 (s) | Ring breathing mode |

| ~800 - 780 (s) | ~800 - 780 (m) | Aromatic C-H out-of-plane bending |

| ~750 - 730 (s) | ~750 - 730 (w) | C-Cl stretching |

| ~680 - 660 (s) | ~680 - 660 (m) | C-Cl stretching |

| ~550 - 530 (m) | ~550 - 530 (m) | Ring deformation |

(s) - strong, (m) - medium, (w) - weak

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the FTIR and Raman analysis of a solid chemical compound like this compound.

Caption: Experimental workflow for FTIR and Raman analysis.

Logical Relationship of Analytical Techniques

The diagram below outlines the logical relationship between the experimental spectroscopic techniques and the theoretical calculations required for a comprehensive vibrational analysis.

Caption: Interplay of experimental and theoretical methods.

Conclusion

References

"mass spectrometry fragmentation pattern of 2,3-dichlorobenzyl cyanide"

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Dichlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3-dichlorobenzyl cyanide (2,3-dichlorophenylacetonitrile). Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this document leverages established principles of mass spectrometry and data from analogous compounds, such as benzyl cyanide and other halogenated aromatic molecules, to construct a scientifically grounded, predictive fragmentation pathway.

Introduction to the Mass Spectrometry of Benzyl Cyanides

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For molecules containing a benzyl group (a benzene ring attached to a CH₂ group), a common and often dominant fragmentation pathway involves the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91.[1][2][3] This guide extends these principles to 2,3-dichlorobenzyl cyanide to predict its behavior under EI-MS conditions.

Predicted Mass Spectrum and Fragmentation Data

The molecular formula of 2,3-dichlorobenzyl cyanide is C₈H₅Cl₂N. Its nominal molecular weight is 185 Daltons, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). A key feature in the mass spectrum of a compound containing two chlorine atoms is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion will appear as a cluster of peaks at M+, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Table of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for 2,3-dichlorobenzyl cyanide, their calculated m/z values, and the proposed fragmentation mechanism.

| m/z (for ³⁵Cl) | Proposed Ion Structure | Formula | Proposed Fragmentation Mechanism |

| 185, 187, 189 | [C₆H₃Cl₂CH₂CN]⁺• | [C₈H₅Cl₂N]⁺• | Molecular Ion (M⁺•) |

| 159, 161, 163 | [C₆H₃Cl₂CH₂]⁺ | [C₇H₅Cl₂]⁺ | α-cleavage: Loss of •CN radical |

| 150, 152 | [C₆H₃ClCH₂CN]⁺ | [C₈H₅ClN]⁺ | Loss of a •Cl radical from the molecular ion |

| 124, 126 | [C₆H₃ClCH₂]⁺ | [C₇H₅Cl]⁺ | Loss of a •Cl radical from the [M-CN]⁺ ion |

| 116 | [C₆H₅CH₂CN]⁺• | [C₈H₇N]⁺• | Loss of two •Cl radicals (less probable) |

| 90 | [C₆H₅CN]⁺• | [C₇H₅N]⁺• | Rearrangement and loss of CH₂Cl₂ |

| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ | Loss of a second •Cl radical from the [C₇H₅Cl]⁺ ion |

Proposed Fragmentation Pathway

The fragmentation of 2,3-dichlorobenzyl cyanide is initiated by the ionization of the molecule to form the molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Diagram of the Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway of 2,3-dichlorobenzyl cyanide.

Description of Major Fragmentation Steps

-

Formation of the Dichlorotropylium Ion (m/z 159, 161, 163) : The most probable primary fragmentation is the cleavage of the C-C bond between the methylene group and the nitrile group (α-cleavage). This results in the loss of a cyanide radical (•CN) and the formation of the dichlorobenzyl cation. This cation is expected to rearrange into the more stable dichlorotropylium ion structure.[2][4]

-

Loss of a Chlorine Radical (m/z 150, 152) : A common fragmentation pathway for chlorinated aromatic compounds is the expulsion of a chlorine radical from the molecular ion.[5] This would lead to the formation of an ion at m/z 150 (and its isotope at m/z 152).

-

Secondary Fragmentation of the Dichlorotropylium Ion : The dichlorotropylium ion is likely to undergo further fragmentation through the sequential loss of its chlorine atoms.

-

The loss of one chlorine radical from the ion at m/z 159 would yield a monochlorotropylium ion at m/z 124.

-

A subsequent loss of the second chlorine radical would result in the formation of the C₇H₅⁺ ion at m/z 89.

-

Hypothetical Experimental Protocol

This section outlines a standard methodology for obtaining the electron ionization mass spectrum of 2,3-dichlorobenzyl cyanide.

Instrumentation and Parameters

-

Mass Spectrometer : A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, coupled with an electron ionization source.

-

Sample Introduction : The sample, dissolved in a volatile solvent like dichloromethane or methanol, would be introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer. A direct insertion probe could also be used for a pure sample.

-

Ionization Energy : Standard 70 eV is used to induce fragmentation and allow for comparison with standard mass spectral libraries.[6]

-

Source Temperature : Typically maintained around 200-250 °C to ensure sample volatilization.

-

Mass Range : Scanned from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Experimental Workflow Diagram

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2,3-dichlorobenzyl cyanide is predicted to be dominated by the formation of a stable dichlorotropylium ion through the loss of a cyanide radical. The presence of two chlorine atoms will be readily identifiable from the isotopic pattern of the molecular ion and the major fragment ions. This in-depth guide, based on established fragmentation principles, provides a robust framework for researchers and scientists to interpret the mass spectrum of 2,3-dichlorobenzyl cyanide and related halogenated aromatic compounds.

References

- 1. youtube.com [youtube.com]

- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2,3-Dichlorophenylacetonitrile (CAS 3218-45-9)

Introduction

2,3-Dichlorophenylacetonitrile, also known as 2,3-dichlorobenzyl cyanide, is an organic compound with the CAS registry number 3218-45-9.[1][2] It is characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetonitrile group.[1] This compound is a white crystalline solid and is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] It is also known for its use as a pesticide.[1]

Chemical Structure and Properties

The chemical structure and fundamental properties of 2,3-Dichlorophenylacetonitrile are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of 2,3-Dichlorophenylacetonitrile.

Table 1: Physicochemical Properties of 2,3-Dichlorophenylacetonitrile

| Property | Value | Source |

| CAS Number | 3218-45-9 | [1] |

| Molecular Formula | C₈H₅Cl₂N | [1][2] |

| Molecular Weight | 186.04 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 68-72 °C | N/A |

| Boiling Point | 289.6 °C (estimated) | [3] |

| Solubility | Sparingly soluble in water | [1] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC#N | [2] |

| InChI | InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | [2] |

Synthesis and Experimental Protocols

A general procedure for a similar transformation is provided below for illustrative purposes. Note: This is a generalized protocol and has not been specifically optimized for 2,3-Dichlorophenylacetonitrile.

Illustrative Synthesis Workflow:

Caption: Plausible synthetic workflow for 2,3-Dichlorophenylacetonitrile.

Synthesis of a Precursor: 2,3-Dichlorobenzoyl Cyanide

Several patents describe the synthesis of 2,3-dichlorobenzoyl cyanide, a potential precursor to 2,3-Dichlorophenylacetonitrile. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with a cyanide source.

Table 2: Example Experimental Protocol for 2,3-Dichlorobenzoyl Cyanide Synthesis

| Step | Procedure |

| 1. Reaction Setup | A reactor is loaded with 2,3-dichlorobenzoyl chloride (1.67 moles) and cuprous cyanide (200.0 g).[4][5][6] |

| 2. Reaction | The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[4][5][6] |

| 3. Workup | The mixture is cooled to 85 °C, and toluene (1200 ml) is added. The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C.[4][5] |

| 4. Isolation | The inorganic salts are removed by filtration. The solvent is distilled from the filtrate under reduced pressure.[4][5] |

| 5. Purification | The crude product is crystallized from petroleum ether to give 2,3-dichlorobenzoyl cyanide.[4][5] |

Spectroscopic Data

Table 3: Spectroscopic Data for 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) (for illustrative purposes only)

| Spectroscopy | Data | Source |

| ¹H NMR | No experimental data available in the provided search results. | |

| ¹³C NMR | No experimental data available in the provided search results. | |

| IR Spectrum | Key absorptions would be expected for C≡N stretching (around 2250 cm⁻¹) and C-Cl stretching. | N/A |

| Mass Spectrum (GC-MS) | m/z Top Peak: 150, m/z 2nd Highest: 185, m/z 3rd Highest: 152. | [7] |

Biological Activity and Mechanism of Action

2,3-Dichlorophenylacetonitrile is reported to be used as a pesticide.[1] The general mechanism of action for such compounds involves the disruption of essential physiological processes in the target organisms, leading to their elimination.[1]

Metabolism: While specific metabolic pathways for 2,3-Dichlorophenylacetonitrile have not been detailed, it is known that phenylacetonitrile and its derivatives can be metabolized in biological systems. A key family of enzymes involved in the metabolism of many xenobiotics, including pesticides, is the Cytochrome P450 (CYP) superfamily.[8][9][10][11] These enzymes typically catalyze oxidative reactions, which can lead to the detoxification or, in some cases, bioactivation of a compound. For phenylacetonitriles, metabolism can involve hydroxylation of the aromatic ring or reactions at the acetonitrile group.

Potential Metabolic Pathway:

Caption: Generalized metabolic pathway for xenobiotics like phenylacetonitriles.

Toxicology: 2,3-Dichlorophenylacetonitrile is classified as toxic if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[1]

Conclusion

2,3-Dichlorophenylacetonitrile (CAS 3218-45-9) is a chemical intermediate with applications in the agrochemical and pharmaceutical industries. While its basic chemical properties are known, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols for its synthesis and, most notably, its experimental spectroscopic characterization data. The information on its biological mechanism of action is limited to its general role as a pesticide. Further research and publication of these fundamental data are necessary to fully enable its potential for researchers, scientists, and drug development professionals. Professionals seeking to work with this compound should exercise caution due to its toxicity and are advised to seek compound-specific safety data sheets from commercial suppliers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Benzeneacetonitrile, 2,3-dichloro- | C8H5Cl2N | CID 229020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2,3-Dichlorophenyl)acetonitrile, 25 g, CAS No. 3218-45-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 5. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. scielo.br [scielo.br]

- 10. (2,3-Dichlorophenyl)oxoacetonitrile | C8H3Cl2NO | CID 2735968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DSpace [dr.lib.iastate.edu]

Solubility of 2-(2,3-Dichlorophenyl)acetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,3-dichlorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for determining its solubility in organic solvents. Furthermore, a qualitative summary of its known solubility is presented, along with a visual representation of the experimental workflow for solubility determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to establish its solubility profile in relevant solvent systems for process development, formulation, and quality control.

Introduction

This compound is a chemical intermediate with the molecular formula C₈H₅Cl₂N. It is described as a white crystalline solid and is known to be sparingly soluble in water[1]. Its utility as a building block in the synthesis of more complex molecules underscores the importance of understanding its solubility in various organic solvents. This knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. By providing a detailed, adaptable experimental protocol, we empower researchers to generate the specific data required for their applications.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Sparingly Soluble | [1] |

Note: The lack of quantitative data highlights the necessity for experimental determination of solubility in solvents relevant to specific research and development needs.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a reliable gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.

3.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry glass vials for collecting the filtrate

-

Oven or vacuum oven for drying

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe. The filter should be pre-conditioned by passing a small amount of the solvent through it.

-

Dispense the filtered saturated solution into a pre-weighed and labeled dry glass vial.

-

-

Gravimetric Analysis:

-

Record the total mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solute residue. Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3. Data Calculation

The solubility can be expressed in various units (e.g., g/100 g solvent, g/L solvent, mol/L). The following is a calculation for solubility in g/100 g of solvent:

-

Mass of the empty vial (M_vial): The initial weight of the empty vial.

-

Mass of the vial + saturated solution (M_total): The weight of the vial after adding the filtered solution.

-

Mass of the vial + dry solute (M_solute_vial): The weight of the vial after evaporating the solvent.

-

Mass of the solute (M_solute): M_solute_vial - M_vial

-

Mass of the solvent (M_solvent): M_total - M_solute_vial

-

Solubility (S): (M_solute / M_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

References

The Reactivity of the Nitrile Group in 2-(2,3-Dichlorophenyl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dichlorophenyl)acetonitrile is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the anticonvulsant drug, Lamotrigine.[1][2][3] The reactivity of this molecule is dominated by the electrophilic nature of the nitrile carbon, which is influenced by the electron-withdrawing effects of the adjacent dichlorophenyl ring. This guide provides a comprehensive overview of the key reactions of the nitrile group in this compound, including hydrolysis, reduction, and cycloaddition, supported by detailed experimental protocols derived from analogous transformations and an exploration of its relevance in drug development.

Chemical Properties and Reactivity Overview

The this compound molecule, with the chemical formula C₈H₅Cl₂N, is a white crystalline solid.[4] Its structure consists of a phenyl group substituted with two chlorine atoms at the 2 and 3 positions, attached to a methylene carbon which is, in turn, bonded to a nitrile group. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

The primary modes of reactivity of the nitrile group in this context are:

-

Hydrolysis: Conversion to a carboxylic acid or an amide.

-

Reduction: Transformation into a primary amine.

-

Cycloaddition: Participation in the formation of heterocyclic rings.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | A singlet for the methylene protons (-CH₂CN) and a complex multiplet pattern in the aromatic region for the three protons on the dichlorophenyl ring. |

| ¹³C NMR | Resonances for the nitrile carbon (C≡N), the methylene carbon (-CH₂CN), and the six carbons of the dichlorophenyl ring (two of which are substituted with chlorine). |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (185.0 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Key Reactions and Experimental Protocols

Hydrolysis to 2-(2,3-Dichlorophenyl)acetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate.[5]

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol (Adapted from a general procedure for nitrile hydrolysis): [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent).

-

Acid-Catalyzed Hydrolysis: Add a 1:1 mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 2-4 hours.

-

Base-Catalyzed Hydrolysis: Alternatively, add a 10-25% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours.

-

Work-up (Acid-Catalyzed): After cooling, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Work-up (Base-Catalyzed): After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.

-

Purification: The crude 2-(2,3-dichlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | H₂SO₄, H₂O | Reflux | 3 | 2-(2,3-Dichlorophenyl)acetic acid | >80 (expected) |

| This compound | NaOH, H₂O | Reflux | 3 | 2-(2,3-Dichlorophenyl)acetic acid | >80 (expected) |

Reduction to 2-(2,3-Dichlorophenyl)ethanamine

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of various pharmaceutical compounds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[7][8]

Reaction Scheme:

Caption: Reduction of this compound.

Experimental Protocol (Adapted from a general procedure for LiAlH₄ reduction of nitriles): [7][9][10]

-

Reaction Setup: To a dry three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[4]

-

Isolation: Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

Purification: The 2-(2,3-dichlorophenyl)ethanamine can be purified by vacuum distillation.

Quantitative Data (Representative):

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | LiAlH₄ | THF | Reflux | 5 | 2-(2,3-Dichlorophenyl)ethanamine | 70-85 (expected) |

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with azides, to form tetrazoles. This reaction is a key example of "click chemistry" and is widely used in medicinal chemistry for the synthesis of bioactive heterocycles.[11][12][13]

Reaction Scheme:

Caption: [3+2] Cycloaddition with azide.

Experimental Protocol (Adapted from a general procedure for tetrazole synthesis): [14]

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), sodium azide (1.2-1.5 equivalents), and a Lewis acid catalyst such as zinc chloride or triethylamine hydrochloride (0.5-1.0 equivalent) in a suitable solvent like dimethylformamide (DMF) or toluene.

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify with dilute hydrochloric acid to precipitate the tetrazole product.

-

Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Quantitative Data (Representative):

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | NaN₃, ZnCl₂ | DMF | 110 | 18 | 5-((2,3-Dichlorophenyl)methyl)-1H-tetrazole | 60-75 (expected) |

Role in Drug Development: The Synthesis of Lamotrigine

This compound is a crucial intermediate in the industrial synthesis of Lamotrigine, a widely used antiepileptic drug.[1][2][3] The synthesis involves the reaction of a derivative of this compound with an aminoguanidine salt, followed by cyclization.

Simplified Synthesis Pathway of Lamotrigine:

References

- 1. Brain-derived neurotrophic factor signalling mediates antidepressant effects of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. reddit.com [reddit.com]

- 9. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]

- 13. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. eurisotop.com [eurisotop.com]

"electrophilic and nucleophilic substitution reactions of 2-(2,3-dichlorophenyl)acetonitrile"

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-(2,3-Dichlorophenyl)acetonitrile

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry, primarily serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a dichlorinated benzene ring and an activating cyanomethyl group, presents a unique landscape for various chemical transformations. The reactivity of this molecule is governed by the interplay of electronic and steric effects of its substituents.

This technical guide provides a comprehensive overview of the principal electrophilic and nucleophilic substitution reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed reaction mechanisms, experimental protocols adapted from analogous systems, and quantitative data to facilitate laboratory applications.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the 2,3-dichlorophenyl ring involves the replacement of a hydrogen atom with an electrophile. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents: the two chlorine atoms and the cyanomethyl (-CH₂CN) group.

-

Directing Effects :

-

Chlorine Atoms : Chlorine is an ortho-, para-directing group due to the lone pairs on the halogen that can stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

-

Cyanomethyl Group (-CH₂CN) : This group is generally considered to be weakly deactivating and meta-directing through an inductive effect.

-

Considering these effects, the benzene ring is significantly deactivated towards electrophilic attack. The chlorine at C2 directs to C4 and C6, while the chlorine at C3 directs to C5 and C1 (position of the -CH₂CN group). Steric hindrance from the existing substituents will also play a crucial role, making position C6 the most sterically hindered. The most likely positions for substitution are therefore C4 and C5, though the overall reaction rates are expected to be low.

Caption: Predicted outcomes of electrophilic substitution on the aromatic ring.

Representative Experimental Protocol: Nitration

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add 1.0 equivalent of this compound to a stirred mixture of concentrated sulfuric acid (5 mL per gram of substrate).

-

Prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product using column chromatography or recrystallization.

Nucleophilic Reactions

Nucleophilic reactions on this compound can occur at two primary sites: the α-carbon (the methylene group adjacent to the nitrile) and the carbon atom of the nitrile group itself. Aromatic nucleophilic substitution on the dichlorophenyl ring is generally unfavorable under standard conditions.

Reactions at the α-Carbon: Alkylation

The protons on the methylene group (α-protons) of phenylacetonitriles are acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing nature of the adjacent nitrile and phenyl groups. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, which can then act as a nucleophile.[3]

Caption: Workflow for the deprotonation and subsequent alkylation at the α-carbon.

2.1.1 Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation

This protocol is adapted from a well-established procedure for the α-ethylation of phenylacetonitrile and is effective for minimizing di-alkylation.[4]

Materials:

-

This compound (1.0 mole)

-

50% aqueous sodium hydroxide (400 mL)

-

Benzyltriethylammonium chloride (0.02 mole)

-

Ethyl bromide (1.0 mole)

-

Benzene or Toluene

-

Dilute hydrochloric acid

Procedure:

-

Charge a round-bottom flask equipped with a mechanical stirrer with this compound, 50% aqueous sodium hydroxide, and benzyltriethylammonium chloride.

-

Cool the mixture in a water bath to maintain the temperature between 28-35 °C.

-

Add ethyl bromide dropwise over approximately 90-100 minutes while stirring vigorously.

-

After the addition is complete, continue stirring for 2 hours.

-

Cool the reaction mixture and dilute with water and benzene.

-

Separate the layers and extract the aqueous phase with benzene.

-

Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water again.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

-

Purify the resulting 2-(2,3-dichlorophenyl)butanenitrile by vacuum distillation.

2.1.2 Quantitative Data for α-Alkylation of Phenylacetonitrile

The following table presents data from the alkylation of the parent phenylacetonitrile compound, which serves as a useful benchmark.

| Alkylating Agent | Catalyst | Yield (%) | Reference |

| Ethyl Bromide | Benzyltriethylammonium chloride | 78-84% | Organic Syntheses[4] |

| Allyl Alcohol | Ni(cod)₂ / dppf | High (not specified) | Mouhsine et al.[5] |

Reactions at the Nitrile Group: Hydrolysis

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a primary amide or a carboxylic acid. The reaction outcome can be controlled by carefully selecting the conditions.[3]

Caption: Selective hydrolysis of the nitrile to either an amide or a carboxylic acid.

2.2.1 Experimental Protocol: Selective Hydrolysis to Primary Amide

This protocol uses mild basic conditions to favor the formation of the amide over the carboxylic acid.[3]

Materials:

-

This compound

-

Methanol

-

Dioxane

-

Sodium hydroxide (methanolic solution)

Procedure:

-

Dissolve the substituted phenylacetonitrile in a 1:9 mixture of methanol and dioxane.

-

Add one equivalent of sodium hydroxide as a methanolic solution.

-

Reflux the mixture for 4-5 hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield the crude amide.

-

Purify by recrystallization or column chromatography.

2.2.2 Quantitative Data for Hydrolysis of Benzyl Cyanide

The following data, adapted from a patent, illustrates how reaction conditions affect the hydrolysis of the parent benzyl cyanide, providing insight into controlling the selectivity between the amide and carboxylic acid products.[3]

| Temperature (°C) | Ammonia Conc. (g/L) | Reaction Time (min) | Phenylacetamide Yield (%) | Phenylacetic Acid Yield (%) |

| 190 | 3 | 90 | 47.0 | 45.1 |

| 200 | 2 | 40 | 62.1 | 31.2 |

Conclusion

This compound exhibits dual reactivity, enabling transformations at both the aromatic ring and the cyanomethyl side chain. Electrophilic aromatic substitution is challenging due to the deactivated nature of the ring but can be directed primarily to the C4 and C5 positions under forcing conditions. More synthetically useful are the nucleophilic reactions. The acidic α-protons facilitate a wide range of C-C bond-forming reactions, such as alkylation, making it a valuable building block. Furthermore, the nitrile group can be selectively hydrolyzed to either the corresponding amide or carboxylic acid, expanding its synthetic utility. The protocols and data presented, though largely adapted from analogous systems, provide a robust framework for researchers to design and execute synthetic strategies involving this important chemical intermediate.

References

Quantum Chemical Analysis of 2-(2,3-dichlorophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(2,3-dichlorophenyl)acetonitrile. This molecule is of interest in medicinal chemistry and drug development due to its structural motifs. Understanding its conformational landscape, electronic characteristics, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This document outlines the theoretical framework, computational methodologies, and expected outcomes from a rigorous quantum chemical investigation, presenting data in a structured and accessible format for researchers in the field.

Introduction

This compound belongs to a class of substituted benzeneacetonitriles, which are important precursors and intermediates in the synthesis of various pharmaceuticals. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability. Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of such molecules at the atomic level.

This guide details a computational protocol based on Density Functional Theory (DFT), a robust method for studying molecular systems. The presented data, while illustrative of a typical study, provides a framework for interpreting computational results and applying them to drug design and development workflows.

Computational Methodology

The following protocol outlines a standard procedure for the quantum chemical analysis of this compound.

Geometry Optimization and Conformational Analysis

The initial 3D structure of this compound is built and subjected to a conformational search to identify the lowest energy isomer. The final geometry optimization is then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations would be performed using a computational chemistry software package like Gaussian.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

Electronic Properties Analysis

Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms in the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.

The workflow for these computational analyses is depicted in the following diagram.

The Biological Activity of 2-(2,3-Dichlorophenyl)acetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Review of a Promising Scaffold in Oncology Research

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, small molecules containing the phenylacetonitrile scaffold have emerged as a promising area of investigation. This technical guide focuses on the biological activity of a specific subclass: 2-(2,3-dichlorophenyl)acetonitrile derivatives. While direct research on this particular substitution pattern is nascent, this document synthesizes findings from closely related dichlorophenylacetonitrile and acrylonitrile analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer agents, explore the experimental methodologies used to evaluate their efficacy, and visualize the key cellular pathways they modulate.

Anticancer Activity: A Quantitative Perspective

The biological evaluation of this compound derivatives and their analogs has primarily focused on their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds appears to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The quantitative data, primarily in the form of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, are summarized below. It is important to note that the data presented is for structurally related dichlorophenylacrylonitrile derivatives, which serve as a valuable proxy for predicting the potential activity of this compound analogs.

Table 1: In Vitro Anticancer Activity of Dichlorophenylacrylonitrile Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (Compound 5) | MCF-7 (Breast) | GI50 | 0.56 ± 0.03 | [1] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (Compound 6) | MCF-7 (Breast) | GI50 | 0.127 ± 0.04 | [1] |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (Compound 35) | Various | GI50 | 0.030 ± 0.014 | [1] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (Compound 38) | Various | GI50 | 0.034 ± 0.01 | [1] |

| (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile (Compound 29) | MCF-7 (Breast) | GI50 | 2.8 ± 0.03 | [1] |

| (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(3-aminophenyl)acrylonitrile (Compound 30) | MCF-7 (Breast) | GI50 | 2.8 ± 0.03 | [1] |

Note: The table summarizes data for 3,4-dichloro and 2,6-dichloro analogs, as specific data for 2,3-dichloro derivatives is not extensively available.

Experimental Protocols: A Methodological Deep Dive

The evaluation of the biological activity of these compounds necessitates a suite of well-defined experimental protocols. This section provides detailed methodologies for the key assays used to characterize the anticancer properties of this compound derivatives.

Synthesis of 2-(Aryl)acetonitrile Derivatives

The synthesis of the target compounds is typically achieved through a Knoevenagel condensation reaction.

Protocol: Knoevenagel Condensation

-

Reactant Preparation: Dissolve the appropriate arylacetonitrile (e.g., this compound) (1.0 equivalent) and a selected aromatic aldehyde (1.0 equivalent) in a suitable dry solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium methoxide, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture, and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(aryl)acetonitrile derivative.

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Analysis of Cell Cycle Distribution

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle progression.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Detection of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Its induction can be assessed by various methods, including flow cytometry with Annexin V/PI staining and western blotting for apoptosis-related proteins.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Tubulin Polymerization Assay

To directly assess the effect of the compounds on microtubule dynamics, an in vitro tubulin polymerization assay is performed.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, add a solution of purified tubulin protein in a polymerization buffer containing GTP.

-

Compound Addition: Add the test compound at various concentrations or a vehicle control. Known tubulin inhibitors (e.g., paclitaxel, colchicine) are used as positive controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Immunofluorescence Staining of Microtubules

To visualize the effect of the compounds on the cellular microtubule network, immunofluorescence staining is performed.

Protocol: Immunofluorescence for α-Tubulin

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with ice-cold methanol or paraformaldehyde, followed by permeabilization with Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin.

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize the microtubule network using a fluorescence microscope.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The anticancer activity of this compound derivatives is believed to be mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these key processes.

Experimental workflow for anticancer screening.

Microtubule disruption and apoptosis induction pathway.

Intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

Derivatives of this compound represent a compelling, yet underexplored, class of potential anticancer agents. The available data on structurally similar compounds suggest that this scaffold is a promising starting point for the development of potent tubulin polymerization inhibitors. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of their biological activity.

Future research should focus on the synthesis and biological screening of a focused library of this compound derivatives to establish a clear structure-activity relationship for this specific substitution pattern. Further mechanistic studies, including the identification of specific binding sites on tubulin and the elucidation of downstream signaling pathways, will be crucial for the optimization of lead compounds. Ultimately, in vivo studies will be necessary to assess the therapeutic potential of these derivatives in preclinical cancer models. This technical guide serves as a foundational resource to propel further investigation into this promising area of oncology drug discovery.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2,3-Dichlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichlorobenzyl cyanide (CAS RN: 3218-45-9), a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document elucidates the compound's chemical identity, distinguishing it from the often-confused 2,3-dichlorobenzoyl cyanide. It delves into the historical context of its synthesis, presenting established experimental protocols. Key physical and chemical properties are systematically tabulated for easy reference. Furthermore, this guide features a visual representation of its primary synthetic pathway, rendered using the DOT language for clarity and reproducibility.

Introduction and Chemical Identity

2,3-Dichlorobenzyl cyanide, systematically named 2,3-dichlorophenylacetonitrile, is an organic compound featuring a dichlorinated phenyl ring attached to a cyanomethyl group. Its chemical structure and identifying information are crucial for unambiguous scientific communication and are detailed below.

Table 1: Chemical Identification of 2,3-Dichlorobenzyl Cyanide

| Identifier | Value |

| Chemical Name | 2,3-Dichlorobenzyl cyanide |

| Systematic Name | 2,3-Dichlorophenylacetonitrile |

| CAS Number | 3218-45-9 |

| Molecular Formula | C₈H₅Cl₂N |

| Molecular Weight | 186.04 g/mol |

| Synonyms | 2,3-Dichlorophenylacetonitrile[1][2] |